N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
Overview
Description
N-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BBAAH, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of hydrazones, which are known for their diverse biological activities. BBAAH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and diabetes. It also has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to interact with metal ions, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its ease of synthesis and high yield. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to have low toxicity, making it a promising candidate for further research. However, one limitation of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its poor solubility in water, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide and its potential side effects.
Future Directions
There are several future directions for research on N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide in different types of cancer and to understand its mechanism of action. Another area of interest is its potential as an anti-inflammatory and anti-diabetic agent. More research is needed to determine the optimal dose and duration of treatment for these applications. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promise as a fluorescent probe for the detection of metal ions, and further research may lead to the development of new diagnostic tools.
Scientific Research Applications
N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promising results in various scientific research applications. It has been studied for its potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to have antimicrobial and antioxidant properties. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic transformations.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-19-13-11-16(12-14-19)15-23-24-20(25)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,24,25)/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJOZBYRUMYLT-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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